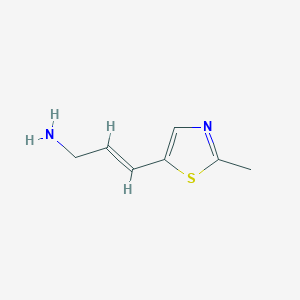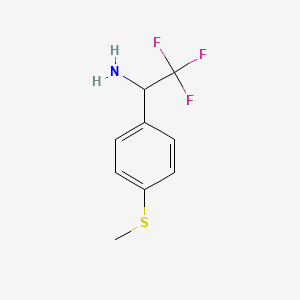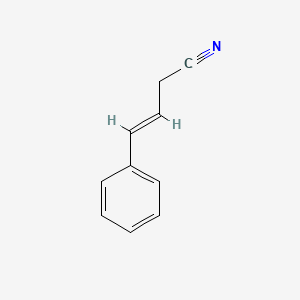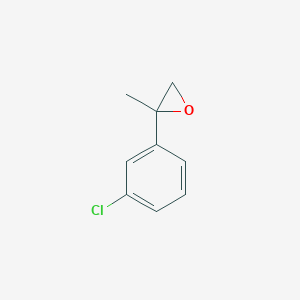
2-(3-Chlorophenyl)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methyloxirane typically involves the epoxidation of 3-chlorostyrene. One common method is the reaction of 3-chlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are diols.
Reduction: The major product is an alcohol.
Substitution: The products vary depending on the nucleophile used, but typically include alcohols, ethers, and amines.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
2-(2-Chlorophenyl)-2-methyloxirane: An isomer with the chlorine atom in a different position.
2-(4-Chlorophenyl)-2-methyloxirane: Another isomer with the chlorine atom in the para position.
Uniqueness
2-(3-Chlorophenyl)-2-methyloxirane is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different biological activities and applications compared to its isomers.
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-9(6-11-9)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
Clave InChI |
UXLHFQKFWDEHNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


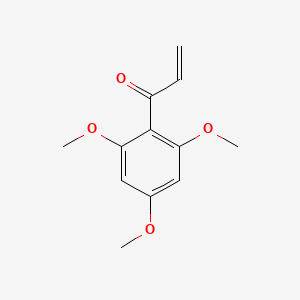

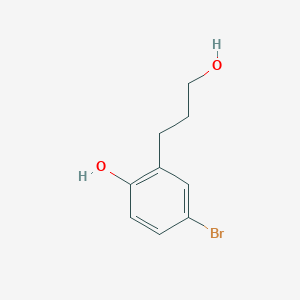

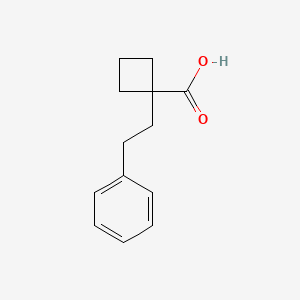

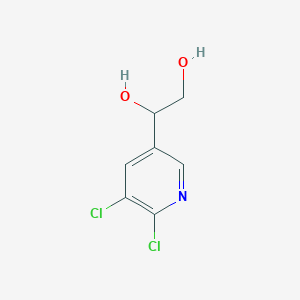

![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)


